molecular formula C20H17N3O3 B2824342 Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate CAS No. 2034267-84-8

Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate

Numéro de catalogue: B2824342
Numéro CAS: 2034267-84-8
Poids moléculaire: 347.374
Clé InChI: GIMQWLBQUZDKGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate (CAS 2034267-84-8) is a high-purity organic compound with a complex molecular architecture, making it a valuable intermediate in chemical research and development. Its structure incorporates key functional groups, including a methyl ester, a carbamate linker, and a 2,3'-bipyridine system . The bipyridine moiety is particularly significant as it confers metal-coordinating properties, positioning this compound as a potential precursor for the synthesis of ligands or metal-organic complexes with applications in materials science and catalysis . In the field of medicinal chemistry, this compound serves as a versatile building block for the design and construction of more complex molecules, such as potential enzyme inhibitors, due to its ability to mimic structural motifs found in pharmacologically active substances . The compound is characterized by high purity, typically exceeding 95%, and demonstrates moderate solubility in polar organic solvents, which facilitates its handling and reactivity in subsequent synthetic transformations . It is offered in various quantities to suit research needs, from 1mg to 100mg . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

methyl 4-[(2-pyridin-3-ylpyridin-4-yl)methylcarbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-26-20(25)16-6-4-15(5-7-16)19(24)23-12-14-8-10-22-18(11-14)17-3-2-9-21-13-17/h2-11,13H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMQWLBQUZDKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the bipyridine derivative followed by its coupling with a benzoate ester. The reaction conditions often involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions . The process may also require specific solvents and temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and consistency in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can produce a variety of carbamoyl-substituted compounds.

Applications De Recherche Scientifique

Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate has several scientific research applications:

Mécanisme D'action

The mechanism of action of Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate involves its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, depending on the specific application. In biological systems, the compound may target specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate, a comparative analysis with structurally related compounds is presented below.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Heterocyclic Core Notable Features
Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate C19H16N3O3 Benzoate ester, carbamoyl, bipyridine 2,3'-Bipyridine Potential for dual aromatic/hydrogen-bonding interactions
N-(4-((2-Aminophenyl)carbamoyl)phenyl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxamide (NB480, 27) C23H20N4O3 Carboxamide, pyrrolopyridine, amino phenyl Pyrrolo[2,3-c]pyridine Designed as a BET/HDAC inhibitor; optimized for solubility and target engagement
Methyl 4-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)benzoate (27a) C22H20N2O5S Benzoate ester, tosyl, pyrrolopyridine Pyrrolo[2,3-c]pyridine Intermediate with tosyl leaving group; used in amide coupling reactions

Key Comparative Insights

Heterocyclic Core :

  • The target compound’s 2,3'-bipyridine core enables extended π-conjugation and metal-coordination capabilities, distinguishing it from pyrrolopyridine -based analogs like 27a. The latter’s fused pyrrole-pyridine system enhances planarity and rigidity, which may improve binding specificity in enzyme pockets .

For example, the tosyl group in 27a facilitates nucleophilic substitution, critical for downstream derivatization .

Synthetic Utility :

  • Compound 27a serves as a precursor in synthesizing NB480, a dual BET/HDAC inhibitor, via amide coupling. In contrast, the target compound’s bipyridine-carbamoyl architecture may require specialized crystallization techniques (e.g., SHELX refinement ) for structural elucidation due to conformational flexibility.

Biological Relevance: While NB480 exhibits validated pharmacological activity, the target compound’s lack of an ionizable group (e.g., amino in NB480) may limit cellular permeability. However, its bipyridine moiety could enable chelation of transition metals, suggesting applications in catalysis or metal-organic frameworks.

Research Implications and Limitations

Current data gaps include experimental validation of the target compound’s biological activity, solubility, and stability. Comparative studies leveraging computational modeling (e.g., docking simulations) or spectroscopic analysis (via crystallography ) are needed to quantify its interactions with proteins or materials. Future work should explore derivatives with modified ester groups or bipyridine substituents to optimize functionality.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between methyl 4-(bromomethyl)benzoate and [2,3'-bipyridin]-4-ylmethylamine derivatives. Key steps include:
  • Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF or DMSO) with a base like K2_2CO3_3 to facilitate carbamoyl bond formation .
  • Catalytic optimization : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in bipyridine-containing intermediates .
  • Purification : Flash chromatography (silica gel, CHCl3_3/MeOH eluent) or recrystallization improves purity. Monitor reaction progress via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify key functional groups (e.g., bipyridine protons at δ 8.5–9.0 ppm, benzoate ester carbonyl at ~168 ppm) .
  • IR Spectroscopy : Confirm carbamoyl C=O stretch (~1650–1700 cm1^{-1}) and ester C-O absorption (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z for C21_{21}H18_{18}N3_3O3_3: 384.13) .

Advanced Research Questions

Q. How do steric and electronic effects of the bipyridine moiety influence binding affinity in biological systems?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace bipyridine with monopyridine or quinoline analogs to assess π-π stacking and hydrogen-bonding contributions.
  • Docking Studies : Use software like AutoDock to model interactions with enzymes (e.g., HDACs or kinases). The bipyridine’s nitrogen atoms may coordinate metal ions in catalytic sites .
  • Experimental Validation : Compare IC50_{50} values in enzyme inhibition assays (e.g., HDAC8 inhibition) for analogs .

Q. What strategies resolve contradictions in solubility data across different studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, EtOH, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or nephelometry .
  • Crystallography : X-ray diffraction (SHELXL refinement) reveals polymorphic forms affecting solubility. For example, hydrogen-bonding networks may differ between anhydrous and hydrated forms .
  • Molecular Dynamics : Simulate solvation free energy to predict solubility trends .

Q. How can researchers design PROTACs (PROteolysis-Targeting Chimeras) using this compound as a warhead?

  • Methodological Answer :
  • Linker Design : Attach a flexible PEG or alkyl chain to the benzoate ester for conjugation to E3 ligase ligands (e.g., thalidomide derivatives) .
  • Biological Evaluation : Test PROTAC efficacy in cell lines via Western blot (target protein degradation) and cytotoxicity assays (CCK-8 or MTT) .
  • Off-Target Analysis : Use CRISPR-Cas9 knockout models to validate target specificity .

Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the bipyridine moiety in redox processes (e.g., via cyclic voltammetry) .
  • In Vivo Pharmacokinetics : Assess oral bioavailability and metabolic stability in rodent models .
  • Polypharmacology : Screen against off-target receptors (e.g., GPCRs) using radioligand binding assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.